Glycerol diglycidyl ether

Catalog No.
S3543855
CAS No.
27043-36-3
M.F
C9H16O5
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol diglycidyl ether

CAS Number

27043-36-3

Product Name

Glycerol diglycidyl ether

IUPAC Name

2,3-bis(oxiran-2-ylmethoxy)propan-1-ol

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C9H16O5/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-10H,1-6H2

InChI Key

IVIDDMGBRCPGLJ-UHFFFAOYSA-N

SMILES

C1C(O1)COCC(CO)OCC2CO2

Canonical SMILES

C1C(O1)COCC(CO)OCC2CO2

Glycerol diglycidyl ether is a chemical compound characterized by its epoxy functionality, derived from glycerol. It has the molecular formula C₉H₁₆O₅ and is known for its role as a reactive diluent in epoxy resins, enhancing their properties while maintaining a lower viscosity. This compound exhibits significant interest in materials science due to its ability to form thermosetting polymers when cured with appropriate hardeners.

, primarily involving epoxide ring-opening mechanisms. These reactions can be catalyzed by acids or bases and can lead to the formation of cross-linked networks when combined with curing agents like anhydrides or amines. For instance, the curing behavior of glycerol diglycidyl ether with 3,3-dimethylglutaric anhydride has been extensively studied, revealing an autocatalytic mechanism that influences the kinetics of the reaction .

Research indicates that glycerol diglycidyl ether exhibits some biological activity, particularly in the context of biodegradability and potential toxicity. While it is generally considered safe for use in various applications, its derivatives have been studied for their interactions with biological systems. The compound's photocross-linking properties have been explored, showing potential for use in biodegradable materials .

Glycerol diglycidyl ether can be synthesized through several methods:

  • Epoxidation of Glycerol: This method involves reacting glycerol with epichlorohydrin in the presence of a base to facilitate the formation of the diglycidyl ether.
  • Transesterification: Glycerol can also be reacted with glycidol under specific conditions to produce glycerol diglycidyl ether.
  • Cationic Polymerization: This method utilizes cationic initiators to promote the polymerization of glycerol derivatives into diglycidyl ethers.

These methods allow for control over the molecular weight and functional properties of the resulting compound.

Glycerol diglycidyl ether finds applications across various fields:

  • Adhesives and Sealants: Its excellent adhesion properties make it suitable for use in adhesives.
  • Coatings: It is used in protective coatings due to its durability and resistance to environmental factors.
  • Composites: The compound is often incorporated into composite materials to enhance mechanical properties.
  • Biomedical

Glycerol diglycidyl ether shares similarities with several other compounds but maintains unique characteristics that distinguish it:

Compound NameStructure TypeUnique Features
Bisphenol A diglycidyl etherDiglycidyl etherHigher toxicity; widely used in commercial epoxy resins
Glycerol triglycidyl etherTriglycidyl etherContains three epoxy groups; used for improved flexibility
EpichlorohydrinMonomerPrecursor for many epoxy resins; more reactive than glycerol derivatives
Glycidyl methacrylateMethacrylateUsed in polymerization processes; offers different reactivity

The uniqueness of glycerol diglycidyl ether lies in its balance between reactivity and safety, making it a favorable choice for eco-friendly applications compared to more toxic alternatives like bisphenol A diglycidyl ether.

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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